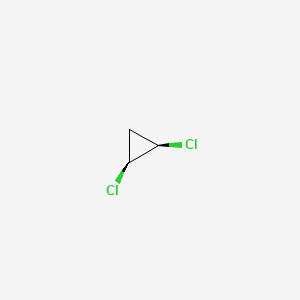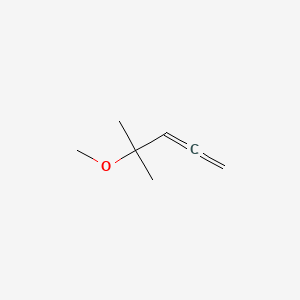
4-Methoxy-4-methyl-1,2-pentadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-4-methyl-1,2-pentadiene is an organic compound with the molecular formula C6H10O. It is a type of cumulated diene, characterized by having two double bonds adjacent to each other. This compound is of interest due to its unique structure and reactivity, which makes it a valuable subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-methyl-1,2-pentadiene typically involves the reaction of appropriate precursors under controlled conditions. One common method is the alkylation of 4-methoxy-1,2-butadiene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and ensuring proper handling and storage of reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-4-methyl-1,2-pentadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, where the methoxy group is replaced by other functional groups using reagents like halogens or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Methoxy-4-methyl-1,2-pentadiene has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of cumulated dienes and their behavior in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of more complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-4-methyl-1,2-pentadiene involves its interaction with various molecular targets through its cumulated diene structure. The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a diene and reacts with dienophiles to form cyclic compounds. The electron-rich methoxy group can also influence the reactivity and selectivity of these reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Pentadiene: Another cumulated diene with similar reactivity but lacking the methoxy and methyl substituents.
4-Methyl-1,2-pentadiene: Similar structure but without the methoxy group.
4-Methoxy-1,2-butadiene: Lacks the methyl group but has a similar cumulated diene structure.
Uniqueness
4-Methoxy-4-methyl-1,2-pentadiene is unique due to the presence of both methoxy and methyl groups, which influence its reactivity and stability. The methoxy group provides electron-donating effects, enhancing the compound’s nucleophilicity, while the methyl group adds steric hindrance, affecting the compound’s overall reactivity.
Propiedades
Número CAS |
49833-91-2 |
|---|---|
Fórmula molecular |
C7H12O |
Peso molecular |
112.17 g/mol |
InChI |
InChI=1S/C7H12O/c1-5-6-7(2,3)8-4/h6H,1H2,2-4H3 |
Clave InChI |
OQHWUMXEDBMHKI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=C=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


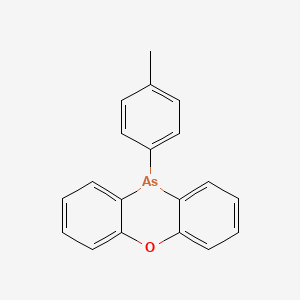

![7-Oxabicyclo[4.1.0]heptane-3,4-dicarboxylic acid](/img/structure/B14664495.png)

![2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14664503.png)
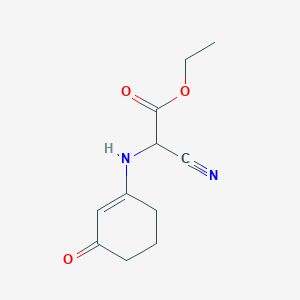
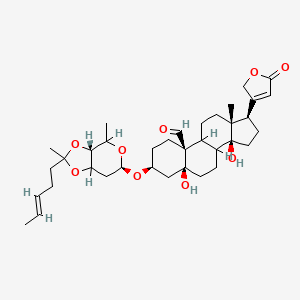
![[(E)-hydrazinylidenemethyl]urea;hydrochloride](/img/structure/B14664530.png)
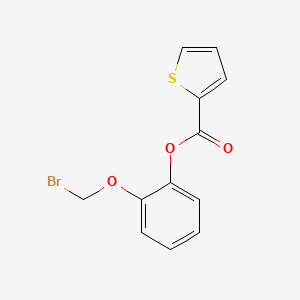
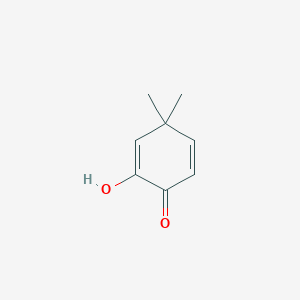
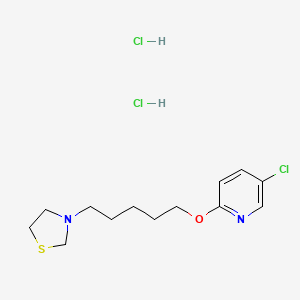
![1,1'-[1-(Ethylsulfanyl)ethene-1,2-diyl]dibenzene](/img/structure/B14664573.png)
